Tipifarnib S enantiomer
Overview
Description
Tipifarnib S enantiomer, also known as (S)-(-)-R-115777, is the S-enantiomer of Tipifarnib . Tipifarnib is a potent and specific farnesyltransferase inhibitor with an IC50 of 0.6 nM . The S enantiomer of Tipifarnib is less active .
Molecular Structure Analysis
The molecular structure of Tipifarnib S enantiomer is C27H22Cl2N4O . The exact mass is 488.12 and the molecular weight is 489.40 .Scientific Research Applications
Farnesyltransferase Inhibitors and Cancer Therapy
Farnesyltransferase inhibitors (FTIs), including Tipifarnib, target multiple pathways implicated in the pathogenesis of solid and hematologic malignancies. Clinical trials have demonstrated Tipifarnib's antileukemic activity, showing complete response rates in patients with Myelodysplastic Syndromes (MDS) and refractory/poor-risk Acute Myeloid Leukemia (AML). A Phase III study, however, revealed no survival benefit in untreated AML patients ≥70 years old treated with Tipifarnib. A two-gene classifier predicted response and survival, suggesting the potential for selecting patients who could benefit from Tipifarnib based on genetic markers (Tsimberidou, Chandhasin, & Kurzrock, 2010).
Environmental and Analytical Chemistry
The study of amino acid racemization, which involves the conversion between L- and D-enantiomers, including the S enantiomer of compounds like Tipifarnib, has applications in geochronology and paleothermometry. Racemization rates can provide insights into the dating of geological samples and the thermal history of sedimentary environments (Schroeder & Bada, 1976).
Nanomaterials in the Environment
Engineered nanomaterials (ENMs) research predicts environmental release, with studies providing preliminary validation for environmental concentrations of various ENMs. Though major knowledge gaps exist, such studies aid in understanding the environmental impact of nanomaterials, potentially including nanomedicines like the Tipifarnib S enantiomer (Gottschalk, Sun, & Nowack, 2013).
Chirality and Pharmacologically Active Compounds
The chirality of pharmacologically active compounds, including enantiomers of drugs like Tipifarnib, plays a crucial role in their environmental fate and effects. Differences in toxicity and biological activity between enantiomers underline the importance of considering chirality in environmental and pharmacological studies (Kasprzyk-Hordern, 2010).
Safety And Hazards
Future Directions
Tipifarnib is being studied in the treatment of acute myeloid leukemia (AML) and other types of cancer . It belongs to the family of drugs called farnesyltransferase inhibitors . These preclinical findings support that HRAS represents a druggable oncogene in HNSCC through FTase inhibition by tipifarnib, thereby identifying a precision therapeutic option for HNSCCs harboring HRAS mutations .
properties
IUPAC Name |
6-[(S)-amino-(4-chlorophenyl)-(3-methylimidazol-4-yl)methyl]-4-(3-chlorophenyl)-1-methylquinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22Cl2N4O/c1-32-16-31-15-25(32)27(30,18-6-9-20(28)10-7-18)19-8-11-24-23(13-19)22(14-26(34)33(24)2)17-4-3-5-21(29)12-17/h3-16H,30H2,1-2H3/t27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHJCIYEEKOWNM-MHZLTWQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C(C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC(=CC=C5)Cl)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1[C@](C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC(=CC=C5)Cl)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tipifarnib S enantiomer |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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